Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide
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Overview
Description
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of carboxymethyl, phosphonomethyl, and N-oxide functional groups attached to the glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide typically involves multi-step organic reactions. One common method includes the reaction of glycine with formaldehyde and phosphorous acid under controlled conditions to introduce the carboxymethyl and phosphonomethyl groups. The N-oxide functionality can be introduced through oxidation reactions using reagents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide group can participate in redox reactions.
Reduction: The compound can be reduced to remove the N-oxide functionality.
Substitution: Functional groups on the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield the parent glycine derivative.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme inhibition or activation.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Used in the formulation of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of carboxymethyl, phosphonomethyl, and N-oxide groups allows it to participate in various biochemical pathways, potentially leading to inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-: Lacks the N-oxide functionality.
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-methyl: Contains a methyl group instead of the N-oxide.
Uniqueness
Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-, N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
53792-63-5 |
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Molecular Formula |
C5H10NO8P |
Molecular Weight |
243.11 g/mol |
IUPAC Name |
N-(carboxymethyl)-2-hydroxy-2-oxo-N-(phosphonomethyl)ethanamine oxide |
InChI |
InChI=1S/C5H10NO8P/c7-4(8)1-6(11,2-5(9)10)3-15(12,13)14/h1-3H2,(H,7,8)(H,9,10)(H2,12,13,14) |
InChI Key |
BCRPCQAGHRADNX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Origin of Product |
United States |
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